3-Fluoro-4-hydroxyphenylacetic acid (CAS: 458-09-3) is a halogenated phenylacetic acid derivative characterized by a fluorine atom positioned ortho to a phenolic hydroxyl group. In industrial and advanced laboratory settings, it is primarily procured as a specialized enzyme substrate, a mechanistic probe for 19F NMR spectroscopy, and a highly selective building block for active pharmaceutical ingredients [1]. The introduction of the strongly electronegative fluorine atom lowers the phenolic pKa to approximately 9.0 (compared to >10 for the non-fluorinated baseline) and blocks ortho-oxidation pathways[2]. These physicochemical modifications make it an essential material for workflows requiring precise control over metabolic stability, active-site protonation states, or the generation of distinct volatile organic compounds (VOCs) in diagnostic assays.
Attempting to substitute 3-fluoro-4-hydroxyphenylacetic acid with its non-fluorinated parent compound, 4-hydroxyphenylacetic acid, leads to critical failures in high-specificity applications. In diagnostic microbiology, the non-fluorinated analog is decarboxylated by gut flora to produce p-cresol, a ubiquitous background volatile that completely obscures pathogen-specific detection[1]. Furthermore, in structural biology and enzymology, non-fluorinated substrates lack an NMR-active handle, rendering them useless for 19F NMR-based pKa tuning assays [2]. Substituting with the chlorinated analog (3-chloro-4-hydroxyphenylacetic acid) introduces excessive steric bulk, altering binding affinities by orders of magnitude and distorting the natural kinetics of target enzymes. Consequently, procurement of the exact 3-fluoro derivative is mandatory for maintaining signal fidelity and structural compatibility.
In the development of rapid diagnostic assays for Clostridium difficile, 3-fluoro-4-hydroxyphenylacetic acid serves as a highly specific designer enzyme substrate. When exposed to C. difficile's p-hydroxyphenylacetate decarboxylase, this compound is converted into 2-fluoro-4-methylphenol, a fluorinated VOC virtually absent in the normal human fecal background. In contrast, the non-fluorinated baseline, 4-hydroxyphenylacetic acid, is decarboxylated to p-cresol, a common metabolite produced by numerous gut bacteria. By utilizing the fluorinated substrate in HS-SPME-GC-MS workflows, researchers achieved a distinct pathogen identifier, eliminating the false positives associated with generic substrates [1].
| Evidence Dimension | Diagnostic VOC Specificity |
| Target Compound Data | Generates 2-fluoro-4-methylphenol (distinct identifier) |
| Comparator Or Baseline | 4-Hydroxyphenylacetic acid (generates p-cresol, high background noise) |
| Quantified Difference | Eliminates background interference from normal gut flora |
| Conditions | HS-SPME-GC-MS analysis of fecal cultures |
Procuring this specific fluorinated substrate is critical for developing high-fidelity, non-invasive diagnostic tests that avoid the high false-positive rates of traditional generic markers.
3-Fluoro-4-hydroxyphenylacetic acid is uniquely suited for probing the active sites of flavin-dependent monooxygenases. The 19F nucleus provides a sensitive NMR handle that is highly responsive to changes in the local electronic environment. In studies of 4-hydroxyphenylacetate 3-hydroxylase (HPAH), 19F NMR revealed that binding of the fluorinated analog to the C2 component depresses its pKa by 2.5 pH units (from ~9.0 to 6.5), stabilizing the reactive phenolate form [1]. The non-fluorinated baseline lacks this NMR-active nucleus, making such direct, continuous anaerobic measurements of pKa tuning impossible.
| Evidence Dimension | NMR Visibility and pKa Shift Tracking |
| Target Compound Data | Enables direct 19F NMR measurement of a 2.5 pH unit pKa depression upon binding |
| Comparator Or Baseline | 4-Hydroxyphenylacetic acid (NMR silent for fluorine, cannot directly track pKa shifts) |
| Quantified Difference | Provides a 100% signal-to-noise advantage in 19F NMR workflows |
| Conditions | Anaerobic 19F NMR spectroscopy of HPAH C2 component |
This compound is an indispensable procurement for structural biologists requiring a non-perturbing, NMR-active probe to study enzyme mechanisms and design targeted inhibitors.
For the development of whole-cell biosensors based on the CprK transcriptional regulator, the choice of halogenated substrate dictates the sensitivity of the system. 3-Fluoro-4-hydroxyphenylacetic acid demonstrates an apparent Kd of 4.96 ± 0.26 µM. This represents an approximately 40-fold higher affinity than the non-halogenated baseline (4-hydroxyphenylacetic acid, estimated Kd ~190 µM), but is significantly weaker than the heavily chlorinated natural target (3-chloro-4-hydroxyphenylacetic acid, Kd = 0.019 µM) [1]. The intermediate affinity of the fluoro-analog, driven by its high electronegativity but small atomic radius, allows researchers to fine-tune the dynamic range of CprK-based biosensors.
| Evidence Dimension | Apparent Binding Affinity (Kd) |
| Target Compound Data | 4.96 ± 0.26 µM |
| Comparator Or Baseline | 4-Hydroxyphenylacetic acid (~190 µM) and 3-Chloro-4-hydroxyphenylacetic acid (0.019 µM) |
| Quantified Difference | ~40-fold stronger binding than the non-fluorinated baseline; ~260-fold weaker than the chloro-analog |
| Conditions | In vitro binding assay with Desulfitobacterium hafniense CprK regulator |
Selecting the fluorinated analog allows bioengineers to calibrate the detection threshold of synthetic biosensors, avoiding the permanent 'on' state caused by ultra-high-affinity chlorinated targets.
Directly leveraging its unique decarboxylation profile to 2-fluoro-4-methylphenol, this compound is ideal for formulating specialized culture media used in GC-MS-based detection of Clostridium difficile [1].
Utilizing its 19F NMR visibility and lowered phenolic pKa, it serves as a critical tool for mapping active-site protonation states in two-component monooxygenases, guiding the rational design of novel antibiotics [2].
Because of its intermediate binding affinity to halogen-sensing transcriptional regulators (like CprK), it is a preferred ligand for calibrating the dynamic range and sensitivity of engineered whole-cell biosensors [3].
Irritant